molecular formula C10H23N B8679654 1-Ethyl-1-n-propyl-n-pentylamine

1-Ethyl-1-n-propyl-n-pentylamine

Cat. No.: B8679654
M. Wt: 157.30 g/mol
InChI Key: IIRCQPLELSQHAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-1-n-propyl-n-pentylamine is a useful research compound. Its molecular formula is C10H23N and its molecular weight is 157.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H23N

Molecular Weight

157.30 g/mol

IUPAC Name

4-ethyloctan-4-amine

InChI

InChI=1S/C10H23N/c1-4-7-9-10(11,6-3)8-5-2/h4-9,11H2,1-3H3

InChI Key

IIRCQPLELSQHAU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)(CCC)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a three-necked flask equipped with a mechanical stirrer and a condenser, were introduced 70 ml of chloroform, 18 ml of concentrated sulphuric acid (d=1.83) and 11 g (0.06 mol) of 2-ethyl-2-n-propylhexanoic acid prepared as described above. The mixture was heated to 50° C. and while stirring 7.5 g of sodium azide in powder form were added. The operation of addition lasted 90 minutes after which the reaction mixture was heated to 50° C. for 2 hours. The mixture was then neutralized with a 40% aqueous solution of sodium hydroxide previously cooled to 0° C. The amine was extracted with ether and the ethereal phase was washed with water and dried over magnesium sulphate. The ether was evaporated out under vacuum and the oil so obtained was taken up in dry ether, which provided 1-ethyl-1-n-propyl-n-pentylamine in free base form.
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7.5 g
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reactant
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aqueous solution
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18 mL
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11 g
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70 mL
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Synthesis routes and methods II

Procedure details

Into a three-necked flask equipped with a mechanical stirrer and a condenser, were introduced 70 ml of chloroform, 18 ml of concentrated sulphuric acid (d = 1.83) and 11g (0.06 mol) of 2-ethyl-2-n-propylhexanoic acid prepared as described above. The mixture was heated to 50° C and while stirring 7.5 g of sodium azide in powder form were added. The operation of addition lasted 90 minutes after which the reaction mixture was heated to 50° C for 2 hours. The mixture was then neutralized with a 40% aqueous solution of sodium hydroxide previously cooled to 0° C. The amine was extracted with ether and the ethereal phase was washed with water and dried over magnesium sulphate. The ether was evaporated out under vacuum and the oil so obtained was taken up in dry ether, which provided 1-ethyl-1-n-propyl-n-pentylamine in free base form.
Quantity
7.5 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
Name
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0 (± 1) mol
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solvent
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18 mL
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11g
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0.06 mol
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reactant
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
70 mL
Type
solvent
Reaction Step Five

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